molecular formula C10H13BrClNO2 B1463150 Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride CAS No. 1197825-07-2

Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride

Cat. No.: B1463150
CAS No.: 1197825-07-2
M. Wt: 294.57 g/mol
InChI Key: PKCPLSGPTCTEMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride is a chiral organic compound with the molecular formula C₁₀H₁₃BrClNO₂ and a molecular weight of 294.57 g/mol . Structurally, it features a 3-bromophenyl group attached to a propanoate ester backbone, with an amino group at the β-position and a hydrochloride counterion. This compound is primarily used in research settings, with storage recommendations at room temperature in a moisture-free environment .

Properties

IUPAC Name

methyl 3-amino-3-(3-bromophenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2.ClH/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7;/h2-5,9H,6,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCPLSGPTCTEMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC(=CC=C1)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidation and Reduction

  • Amidation is typically conducted under standard peptide coupling or acid chloride formation conditions.
  • Reduction employs strong hydride reagents such as LiAlH4 to convert amides to primary amines.
  • Careful control of temperature (often 0°C to room temperature) and anhydrous conditions are necessary to prevent side reactions.

Esterification

  • Methanol with acid catalysts (e.g., HCl or sulfuric acid) is used for esterification.
  • The reaction is usually refluxed to drive completion.
  • Esterification yields are generally high (above 80%).

Chiral Resolution / Asymmetric Synthesis

  • Two main approaches are used:
    • Asymmetric Catalysis : Utilizing chiral catalysts (e.g., BINOL-derived ligands) in Mannich-type or related reactions to construct the chiral center directly.
    • Resolution of Racemates : Separation of enantiomers by chiral chromatography or crystallization with chiral acids.
  • Yields and enantiomeric excess (ee) vary depending on method:
Method Yield (%) Purity (%) Enantiomeric Excess (ee %)
Asymmetric Mannich 60–75 ~95 >90
Racemic Resolution 40–50 >95 >98

Hydrochloride Salt Formation

  • The free base is treated with hydrochloric acid in methanol or other suitable solvents.
  • The salt precipitates or crystallizes upon cooling.
  • Purity typically exceeds 95%, and melting points range between 186–189°C, consistent with hydrochloride salts.

Representative Reaction Scheme

3-Bromophenylacetic acid
        |
    Amidation (amine, coupling agent)
        ↓
3-Bromo-phenylacetamide
        |
    Reduction (LiAlH4)
        ↓
3-Bromo-3-amino-phenylpropanoic acid (free amine)
        |
    Esterification (MeOH, HCl catalyst)
        ↓
Methyl 3-amino-3-(3-bromophenyl)propanoate (racemic)
        |
    Chiral resolution or asymmetric synthesis
        ↓
(S)-Methyl 3-amino-3-(3-bromophenyl)propanoate
        |
    Treatment with HCl
        ↓
(S)-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride

Analytical and Purification Techniques

Research Findings on Preparation Efficiency

Entry Substituent (R) Intermediate Compound Yield (%) Notes
1 3-Br (meta) N-formyl-dehydroamino ester 35–39 Moderate yields in amidation steps; purification critical to avoid dehalogenation
2 3-Br (meta) β-amino acid derivative 84–88 High yield after hydrogenation and hydrolysis steps; chiral purity maintained

Data adapted from catalytic and synthetic studies on bromophenyl-substituted amino acid esters

Industrial Considerations

  • Scale-up involves continuous flow reactors for amidation and reduction steps.
  • Automated chiral resolution or asymmetric synthesis is preferred to maximize enantiomeric purity.
  • Use of Rhodium-based catalysts (e.g., Rh(COD)₂BF₄ with triphenylphosphine) for selective hydrogenation avoids dehalogenation of the bromophenyl group.
  • Strict control of reaction atmosphere and solvent purity is essential to maintain yields and product integrity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds with anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances its binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Halogen-Substituted Analogs
  • Methyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride Molecular Formula: C₁₀H₁₁ClF₂NO₂ Key Differences: The 2,4-difluoro substitution reduces steric hindrance compared to bromine, while increasing electronegativity. This may enhance solubility and alter binding affinities in biological systems. The molecular weight is 250.5 g/mol, significantly lower than the brominated analog .
  • Ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride Molecular Formula: C₁₁H₁₅ClFNO₂ Key Differences: Fluorine’s smaller size and higher electronegativity contrast with bromine’s bulk and polarizability. The ethyl ester increases lipophilicity (MW: 247.5 g/mol) compared to the methyl ester .
Methoxy-Substituted Analogs
  • Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride Similarity Score: 0.96 (structurally closest to the target compound) .
  • (R)-Methyl 3-amino-3-(4-methoxyphenyl)propanoate hydrochloride Key Differences: The para-methoxy substituent and chiral (R)-configuration may influence stereoselective interactions in enzymatic or receptor-binding contexts .
Heterocyclic and Polycyclic Analogs
  • MW: 185.24 g/mol (excluding HCl; conflicting data in evidence) .

Ester Group Variations

Stereochemical Variations

  • (S)-Methyl 3-amino-3-phenylpropanoate hydrochloride Similarity Score: 0.89 . Key Differences: The absence of bromine reduces steric and electronic effects, while the (S)-enantiomer may exhibit distinct biological activity compared to racemic mixtures.

Research Implications

  • Electronic Effects : Bromine’s electron-withdrawing nature may stabilize intermediates in synthetic pathways, while fluorine’s electronegativity could enhance binding in halogen-bonding interactions .
  • Steric Considerations : Bulkier substituents (e.g., bromine, naphthyl) may hinder access to active sites in biological targets, whereas smaller groups (e.g., fluorine) improve permeability .
  • Chirality : Enantiomeric forms (e.g., (R)- vs (S)-) may exhibit divergent pharmacological profiles, necessitating stereoselective synthesis methods .

Biological Activity

Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride is a chiral compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₈BrClN₂O₂
  • Molecular Weight : Approximately 294.58 g/mol
  • Functional Groups : Contains an amino group, a bromophenyl substituent, and a methyl ester functionality.

The compound's structure allows it to engage in various molecular interactions, including hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with various biomolecules, enhancing its interaction with enzymes and receptors.
  • Hydrophobic Interactions : The bromophenyl group facilitates hydrophobic interactions, which can influence the binding affinity to target proteins.

These interactions may modulate the activity of enzymes and receptors, leading to various biological effects.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives have shown cytotoxic effects against specific cancer cell lines, such as FaDu hypopharyngeal tumor cells, where they induced apoptosis more effectively than standard treatments like bleomycin . The compound's structural features suggest it could play a role in developing new anticancer therapies.

Neuroprotective Effects

There is growing interest in the neuroprotective potential of this compound. Similar compounds have demonstrated the ability to inhibit enzymes like acetylcholinesterase (AChE), which is significant in treating neurodegenerative diseases such as Alzheimer's. By inhibiting AChE, these compounds can increase acetylcholine levels, potentially improving cognitive function .

Case Studies and Research Findings

StudyFindings
Granchi et al. (2023)Demonstrated that derivatives showed significant anticancer activity via monoacylglycerol lipase (MAGL) inhibition .
Liu et al. (2022)Identified neuroprotective properties through enzyme inhibition and antioxidant effects.
Malawska & Gobec (2022)Highlighted multi-targeted approaches for Alzheimer's treatment using similar compounds .

These studies underscore the compound's potential as a lead candidate for further investigation in both cancer therapy and neurodegenerative disease treatment.

Applications in Drug Development

This compound is being explored as an intermediate in synthesizing more complex organic molecules. Its unique structure allows it to serve as a precursor in pharmaceutical development, particularly for drugs targeting neurological disorders and cancer.

Q & A

Q. How can the compound serve as a precursor for radiolabeled probes in imaging studies?

  • Methodological Answer : Isotopic labeling (e.g., ¹¹C at the methyl ester) via Pd-mediated carboxylation with [¹¹C]CO₂ enables PET imaging. Radiochemical purity ≥95% is achieved using Sep-Pak cartridge purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride
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Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.